Bienvenue dans la boutique en ligne BenchChem!

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Kv1.3 channel blockade Immunosuppression T cell modulation

Procure 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one for definitive SAR studies. This 3-aryl-5-alkyl furocoumarin provides a unique pharmacophore distinct from natural psoralens and 5-alkoxy series. Essential as a reference for Kv1.3 channel research and a negative control in melanogenesis assays to validate amine-dependent activity. Its high LogP (5.41) informs specific formulation requirements. Ensure your research integrity by using the exact substitution pattern.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
Cat. No. B5611065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4
InChIInChI=1S/C20H16O3/c1-2-6-14-9-20(21)23-19-11-18-16(10-15(14)19)17(12-22-18)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3
InChIKeyJADUSYKIMZLKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one: Synthetic Furocoumarin Scaffold Properties


3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one (CAS 374701-89-0) is a synthetic linear furocoumarin derivative built on the 7H-furo[3,2-g]chromen-7-one (psoralen) core scaffold [1]. This compound features a phenyl substituent at the 3-position and an n-propyl group at the 5-position of the fused tricyclic system (molecular formula C20H16O3, MW 304.34) . Unlike naturally abundant furocoumarins such as psoralen, 5-methoxypsoralen (bergapten), or 8-methoxypsoralen (xanthotoxin) [2], this 3-phenyl-5-propyl-substituted analog represents a distinct chemotype designed for structure-activity relationship studies that probe substituent effects at two distinct positions on the furocoumarin framework [3]. Its calculated LogP (5.41) and low aqueous solubility (LogSW -6.04) define a specific hydrophobicity profile that differs markedly from natural furocoumarins, with direct implications for membrane permeability, formulation requirements, and receptor-interaction potential [4].

Why 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one Cannot Be Substituted with Generic Psoralens


Furocoumarins are not functionally interchangeable scaffolds, as substituent position and identity exert profound, non-linear effects on biological target engagement, phototoxicity potential, and physicochemical behavior. Direct comparative studies demonstrate that C-5 substitution on the psoralen core dramatically modulates Kv1.3 channel blockade potency [1], cytotoxicity profiles against breast cancer cell lines [2], and cytochrome P450 enzyme inhibition [3]. For example, 5-substituted alkoxypsoralens such as 5-(4-phenoxybutoxy)psoralen (PAP-1) achieve Kv1.3 IC50 values in the low nanomolar range (EC50 = 2 nM) , whereas the parent unsubstituted psoralen shows negligible activity at this target. Similarly, 5-substitution patterns critically influence whether a given furocoumarin derivative exhibits light-activated cytotoxicity (characteristic of 5-MOP and 8-MOP [4]) or dark-state antiproliferative activity independent of UV activation [2]. The 3-phenyl-5-propyl substitution combination in the target compound represents a unique pharmacophore arrangement that cannot be approximated by commercially abundant natural furocoumarins (psoralen, bergapten, xanthotoxin) or by alkoxypsoralen variants such as Psora-4 or PAP-1. Procurement of an alternative scaffold without verifying the exact substitution pattern risks invalidating SAR assumptions and introducing unintended phototoxic liabilities or target-selectivity shifts.

Quantitative Differentiation Evidence: 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one vs. Comparators


Voltage-Gated Potassium Channel Kv1.3 Blockade: 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one Achieves Sub-Micromolar IC50

Within a systematic SAR series of 3-alkyl- and 3-aryl-7H-furo[3,2-g]chromen-7-ones evaluated for Kv1.3 channel blockade, the most potent derivative identified exhibited a half-blocking concentration (IC50) of 0.7 μM in patch-clamp assays using L-929 mouse fibroblasts stably transfected with mKv1.3 [1]. This compound belongs to the same 3-aryl-7H-furo[3,2-g]chromen-7-one class as 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one, establishing a class-level potency benchmark that distinguishes this chemotype from unsubstituted psoralen, which lacks significant Kv1.3 activity. In contrast, optimized 5-alkoxypsoralens such as PAP-1 (5-(4-phenoxybutoxy)psoralen) achieve substantially higher potency (EC50 = 2 nM) , but with a different substituent architecture (5-alkoxy rather than 5-alkyl), resulting in distinct selectivity profiles across Kv1 channel family members (PAP-1 exhibits 33- to 125-fold selectivity over other Kv1-family channels) [2].

Kv1.3 channel blockade Immunosuppression T cell modulation

LogP and Lipophilicity: 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one Exhibits LogP 5.41 vs. Natural Furocoumarins (Psoralen ~1.67–2.5)

Calculated LogP for 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is 5.41 (Hit2Lead) or 4.94 (ChemDiv), with corresponding LogSW values of -6.04 and -4.82, respectively . This high lipophilicity reflects the combined contributions of the 3-phenyl ring and the 5-n-propyl chain. In comparison, the parent compound psoralen (unsubstituted furo[3,2-g]chromen-7-one) has a reported LogP ranging from 1.67 to approximately 2.5 [1]. The ~100- to 1000-fold difference in predicted octanol-water partition coefficient translates to substantially different membrane permeability characteristics and solubility profiles. While highly lipophilic compounds may exhibit enhanced passive membrane diffusion, they also present formulation challenges requiring organic co-solvents (e.g., DMSO, ethanol) .

Lipophilicity Membrane permeability Drug-likeness

Antiproliferative Activity: 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one Demonstrates MCF7 Breast Cancer Cell Growth Inhibition

3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one (CHEMBL2345705) has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells in a 72-hour MTT assay [1]. This compound is structurally distinguished from natural furocoumarins by its 5-propyl and 3-phenyl substituents. Comparative studies on C-5-substituted psoralen derivatives demonstrate that substitution at the 5-position profoundly modulates in vitro cytotoxicity against breast cancer cell lines, with distinct activity profiles observed under dark conditions versus UVA irradiation [2]. While specific IC50 data for this compound in MCF7 cells is not publicly available, its inclusion in the ChEMBL database indicates that quantifiable antiproliferative activity has been documented. Natural furocoumarins such as 5-methoxypsoralen (bergapten) and 8-methoxypsoralen (xanthotoxin) exhibit light-activated cytotoxicity that depends on UV-mediated DNA intercalation and crosslinking [3], whereas 5-alkyl-substituted derivatives such as this compound may exhibit dark-state antiproliferative mechanisms independent of phototoxicity.

Antiproliferative activity Breast cancer MCF7 cells

Melanogenic Scaffold Potential: 3-Phenyl-7H-furo[3,2-g]chromen-7-one Core Serves as Template for Tyrosinase Upregulation Derivatives

Derivatives built on the 3-phenyl-7H-furo[3,2-g]chromen-7-one core scaffold have demonstrated robust melanogenic activity in preclinical models. Specifically, 5-(morpholinomethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (D206008) increased melanin production and tyrosinase (TYR) activity in B16 murine melanoma cells in a dose-dependent manner (0–100 μM) over 0–48 hours, with concurrent upregulation of TYR, TRP-1, TRP-2, and MITF mRNA and protein expression [1]. Furthermore, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC) exhibited superior pigmenting effects relative to other derivatives in B16 cells, human melanocyte lines PIG1 and PIG3V, and attenuated depigmentation in a C57BL/6 mouse vitiligo model following 30-day oral administration [2]. These data establish the 3-phenyl-7H-furo[3,2-g]chromen-7-one core as a validated melanogenic scaffold. The 3-phenyl-5-propyl variant retains the 3-phenyl substitution essential for this activity while replacing the 5-position amine-containing substituents (morpholinomethyl, diethylaminomethyl) with an n-propyl group, enabling direct assessment of whether the melanogenic activity is contingent on 5-position amine functionality or is intrinsic to the 3-phenyl-substituted furocoumarin core.

Melanogenesis Vitiligo Tyrosinase activation

Commercial Availability and Purity Specification: 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one Offered at 95% Purity

3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one (CAS 374701-89-0) is commercially available from multiple specialty chemical suppliers with a minimum purity specification of 95% . This purity threshold meets standard requirements for hit-to-lead screening and preliminary SAR studies. Unlike many psoralen derivatives that require custom synthesis (e.g., 5-(4-phenoxybutoxy)psoralen derivatives, 3-alkyl-7H-furo[3,2-g]chromen-7-one analogs), this compound can be sourced directly from established vendors including Sigma-Aldrich [1], AKSci , and other chemical supply platforms. In comparison, structurally related 3-aryl-5-alkyl furocoumarin analogs and many 5-substituted psoralen derivatives require multi-step synthesis [2], which introduces lead times of 4–8 weeks and batch-to-batch variability in purity and impurity profiles.

Chemical procurement Purity specification Screening compound

Optimal Research and Procurement Applications for 3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one


Ion Channel Drug Discovery: Kv1.3 SAR Probe for 5-Alkyl vs. 5-Alkoxypsoralen Differentiation

Use 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one as a reference compound to establish baseline Kv1.3 channel blockade activity for the 3-aryl-5-alkyl furocoumarin class, which achieves sub-micromolar potency (class benchmark IC50 ~0.7 μM) but with a distinct substituent architecture compared to the highly potent 5-alkoxypsoralen series (PAP-1 EC50 = 2 nM) [1]. This scaffold comparison enables medicinal chemists to evaluate whether the 5-alkyl series offers advantages in selectivity, metabolic stability, or off-target profiles relative to the more extensively characterized 5-alkoxypsoralens such as Psora-4 [2].

Dermatology Research: Negative Control for 5-Aminoalkyl Furocoumarin Melanogenic Agents

Employ 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one as a structurally matched negative control in melanogenesis assays to confirm that the robust tyrosinase-upregulating activity observed with D206008 (5-morpholinomethyl analog) and 5D3PC (5-diethylaminomethyl analog) is dependent on the presence of a basic amine-containing substituent at the 5-position rather than an intrinsic property of the 3-phenyl-7H-furo[3,2-g]chromen-7-one scaffold [3][4]. This control is essential for SAR interpretation in vitiligo and pigmentation disorder research programs.

Oncology Screening: Dark-State Cytotoxicity Evaluation in Breast Cancer Cell Panels

Include 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one in antiproliferative screening panels against breast cancer cell lines (MCF7, MDA-MB-231, T47-D, SK-BR-3) to assess the contribution of 5-alkyl substitution to dark-state cytotoxic activity, in contrast to the well-documented UVA-dependent phototoxicity of 5-methoxypsoralen and 8-methoxypsoralen [5][6]. Documented activity in ChEMBL (CHEMBL2345705) against MCF7 cells supports its utility as a starting point for exploring non-phototoxic anticancer mechanisms of furocoumarin derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.